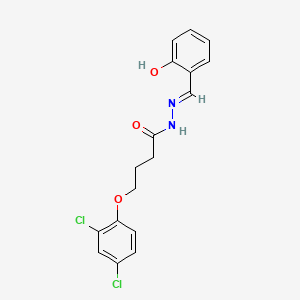
(E)-4-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)butanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)butanehydrazide, also known as DHMEQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHMEQ belongs to the family of curcuminoids, which are natural compounds found in turmeric. DHMEQ has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects.
科学的研究の応用
Controlled Release of Herbicides
This compound can be intercalated into nanosheets like hydrotalcite to create controlled release formulations. Such formulations can significantly reduce volatilization and leaching of herbicides, improving their efficiency and reducing off-target effects . This approach is particularly beneficial in agricultural applications where precise delivery of herbicides is crucial for crop protection while minimizing environmental impact.
Electrocatalytic Dechlorination
The compound can serve as a model for the electrocatalytic dechlorination of chlorinated organic compounds (COCs). This process is vital for reducing the toxicity of waste effluents from various industries. By anchoring the compound onto bifunctional electrodes, it’s possible to enhance the dechlorination efficiency, even with low loadings of palladium, which is a common catalyst used in this reaction .
Nanocarrier-Based Formulations
In the field of nanotechnology, this compound can be used to fabricate nanocarrier-based formulations. These formulations can improve the use efficiency of pesticides and reduce their off-target effects. The preparation process of such nanopesticides can be simplified, which is essential for their large-scale application in the agricultural field .
Green Chemistry Applications
The compound’s structure allows it to be used in green chemistry applications, where it can contribute to the development of environmentally friendly pesticides. These pesticides aim to achieve high efficacy while posing minimal risks to the environment, aligning with the principles of green chemistry .
Soil Leaching Retardation
When used in controlled release formulations, this compound can retard the leaching of active ingredients through the soil. This is particularly important in preventing the contamination of groundwater and preserving the integrity of ecosystems .
Waste Effluent Treatment
The compound’s potential for electrocatalytic dechlorination makes it suitable for treating waste effluents containing resistant pollutants. This application is crucial for industries that produce COCs as part of their manufacturing processes .
Pesticide Efficiency Improvement
By incorporating this compound into pesticide formulations, it’s possible to improve the overall efficiency of the pesticides. This leads to a reduction in the amount of pesticide needed, which is both cost-effective and environmentally beneficial .
Agricultural Topsoil Protection
The use of this compound in agricultural topsoils can help protect crops against pests while ensuring that the soil’s quality and fertility are maintained. This is due to its ability to control the release rate of active ingredients, thus preventing excessive accumulation of chemicals in the soil .
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-13-7-8-16(14(19)10-13)24-9-3-6-17(23)21-20-11-12-4-1-2-5-15(12)22/h1-2,4-5,7-8,10-11,22H,3,6,9H2,(H,21,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTXPLVFGPOGKD-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)butanehydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

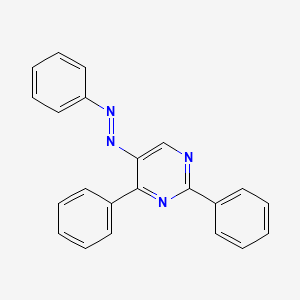
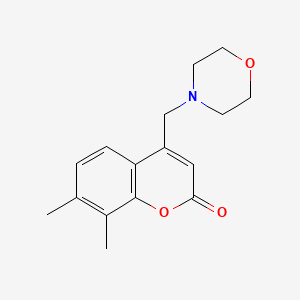
![5-cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2790750.png)
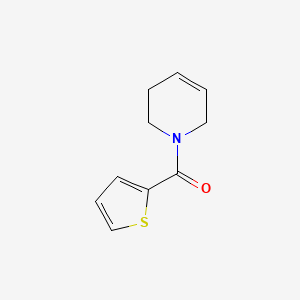
![3,6-Dichloro-2-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2790754.png)
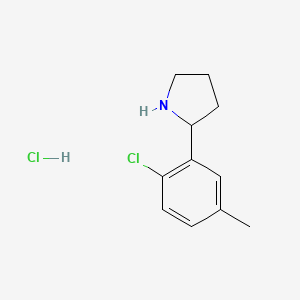
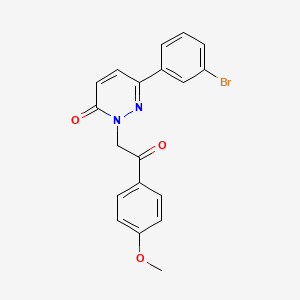
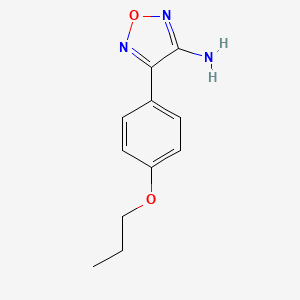

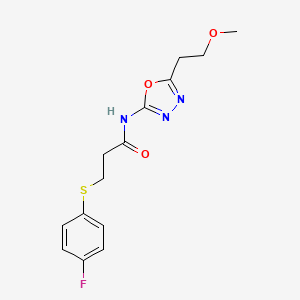


![3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2790768.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790769.png)